3,4-Dihydro-5,7-dimethoxy-2-(4-methoxyphenyl)-2H-1-benzopyran-4-ol 3,4-Dihydro-5,7-dimethoxy-2-(4-methoxyphenyl)-2H-1-benzopyran-4-ol
Brand Name: Vulcanchem
CAS No.: 10493-01-3
VCID: VC0082656
InChI: InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,14-15,19H,10H2,1-3H3
SMILES: COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O
Molecular Formula: C18H20O5
Molecular Weight: 316.3 g/mol

3,4-Dihydro-5,7-dimethoxy-2-(4-methoxyphenyl)-2H-1-benzopyran-4-ol

CAS No.: 10493-01-3

Main Products

VCID: VC0082656

Molecular Formula: C18H20O5

Molecular Weight: 316.3 g/mol

3,4-Dihydro-5,7-dimethoxy-2-(4-methoxyphenyl)-2H-1-benzopyran-4-ol - 10493-01-3

CAS No. 10493-01-3
Product Name 3,4-Dihydro-5,7-dimethoxy-2-(4-methoxyphenyl)-2H-1-benzopyran-4-ol
Molecular Formula C18H20O5
Molecular Weight 316.3 g/mol
IUPAC Name 5,7-dimethoxy-2-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-4-ol
Standard InChI InChI=1S/C18H20O5/c1-20-12-6-4-11(5-7-12)15-10-14(19)18-16(22-3)8-13(21-2)9-17(18)23-15/h4-9,14-15,19H,10H2,1-3H3
Standard InChIKey XCMICCXLNOOUBF-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O
Canonical SMILES COC1=CC=C(C=C1)C2CC(C3=C(O2)C=C(C=C3OC)OC)O
Synonyms 3,4-Dihydro-5,7-dimethoxy-2-(4-methoxyphenyl)-2H-1-benzopyran-4-ol
PubChem Compound 584467
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator